
Carbamodithioic acid, ditridecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, ditridecyl- is a chemical compound with the molecular formula C27H55NS2 . It belongs to the class of dithiocarbamic acids, which are characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups of carbamic acid . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, ditridecyl- can be synthesized through the reaction of tridecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of tridecylamine in an appropriate solvent like ethanol.
- Addition of carbon disulfide to the solution.
- Introduction of sodium hydroxide to facilitate the reaction.
- Refluxing the mixture for several hours to ensure complete reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of carbamodithioic acid, ditridecyl- may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and productivity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, ditridecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Nucleophiles: Alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Tridecylamine and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, ditridecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, ditridecyl- involves its interaction with metal ions and enzymes. The compound can chelate metal ions, disrupting their normal function in biological systems. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparación Con Compuestos Similares
Carbamodithioic acid, ditridecyl- can be compared with other dithiocarbamic acids, such as:
Carbamodithioic acid, diethyl-: Similar in structure but with shorter alkyl chains.
Carbamodithioic acid, dimethyl-: Another variant with even shorter alkyl chains.
Carbamodithioic acid, dibutyl-: Features butyl groups instead of tridecyl groups.
Uniqueness
The uniqueness of carbamodithioic acid, ditridecyl- lies in its long tridecyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and influence its reactivity and solubility in various solvents .
Propiedades
Número CAS |
81241-77-2 |
|---|---|
Fórmula molecular |
C27H55NS2 |
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
di(tridecyl)carbamodithioic acid |
InChI |
InChI=1S/C27H55NS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27(29)30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,30) |
Clave InChI |
GKEVEJUAVWUHRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


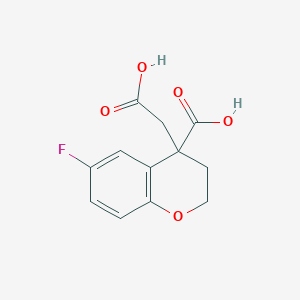
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
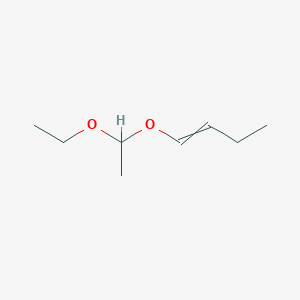
phosphane](/img/structure/B14426031.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
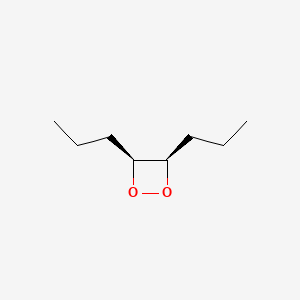
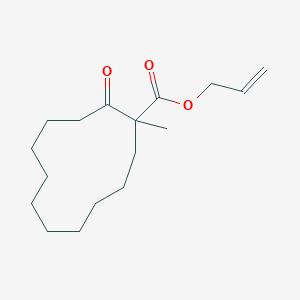
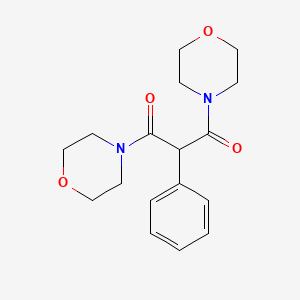

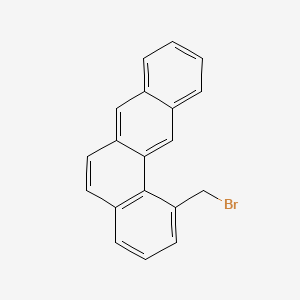
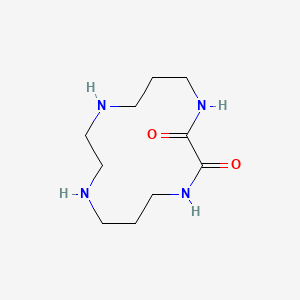
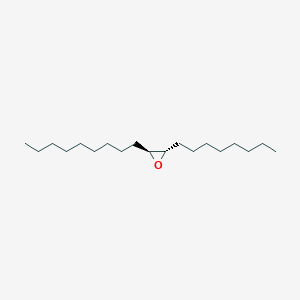
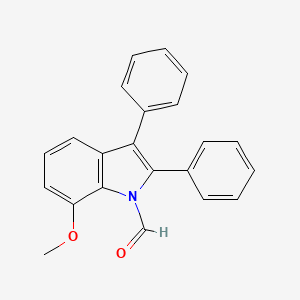
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
